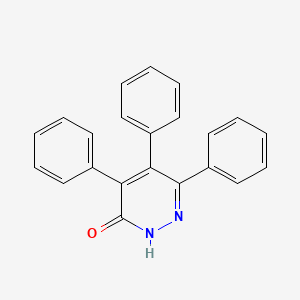

4,5,6-Triphenyl-2H-pyridazin-3-one

Description

Properties

Molecular Formula |

C22H16N2O |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3,4,5-triphenyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C22H16N2O/c25-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23-24-22)18-14-8-3-9-15-18/h1-15H,(H,24,25) |

InChI Key |

RHECALHDTYCOFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Core Substitution Patterns :

- 4,5,6-Triphenyl-2H-pyridazin-3-one : Three phenyl groups create significant steric hindrance and enhance lipophilicity. The electron-withdrawing effect of the carbonyl group at position 3 influences reactivity.

- 5-Chloro-6-phenylpyridazin-3(2H)-one (): Features a chlorine substituent at position 5 and a phenyl group at position 5. The chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions at position 6.

- 6-(4-Ethoxy-phenyl)-4,5-dihydro-2H-pyridazin-3-one (): Contains a dihydro-pyridazinone ring (saturation at positions 4 and 5) and a 4-ethoxyphenyl group.

Key Observations :

- The synthesis of 5-chloro-6-phenyl derivatives () relies on straightforward alkylation under mild conditions, whereas 4,5,6-triphenyl derivatives may require multi-step functionalization due to steric challenges.

- Saturated analogs like 4,5-dihydro-pyridazinones () are often synthesized via catalytic hydrogenation or cycloaddition, differing from the fully aromatic tri-substituted compound.

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility :

- This compound : High logP due to three phenyl groups, likely resulting in poor aqueous solubility.

- 5-Chloro-6-phenyl derivatives : Lower logP compared to the triphenyl analog but still hydrophobic, as seen in their purification via petroleum ether/ethyl acetate mixtures .

- 4,5-Dihydro derivatives : Reduced aromaticity may improve solubility; the ethoxy group in could enhance bioavailability.

Stability and Reactivity

- This compound : Steric bulk may protect the carbonyl group from nucleophilic attack, increasing stability.

- 5-Chloro-6-phenyl derivatives : The chlorine atom at position 5 allows for regioselective substitution at position 2, as demonstrated in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.